molecular formula C21H27N3O5S B2773429 N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 896291-06-8

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2773429
CAS No.: 896291-06-8
M. Wt: 433.52
InChI Key: HMWBIDMDNFZERM-UHFFFAOYSA-N
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Description

N-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic small molecule designed for research applications. This compound features a distinctive molecular architecture combining a 2,5-dimethylbenzenesulfonyl group attached to a pyrrolidine ring, which is linked via a methylene bridge to an ethanediamide (oxalamide) core. The ethanediamide group is further functionalized with a 2-(furan-2-yl)ethyl chain. This structure is characteristic of compounds investigated for modulating protein-protein interactions and serving as a scaffold for enzyme inhibition studies, particularly in early-stage drug discovery. The presence of the benzenesulfonyl group is often associated with enhanced metabolic stability and target binding affinity, while the furan rings can contribute to specific electronic and steric properties. As a high-value chemical tool, it is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-15-7-8-16(2)19(13-15)30(27,28)24-11-3-5-17(24)14-23-21(26)20(25)22-10-9-18-6-4-12-29-18/h4,6-8,12-13,17H,3,5,9-11,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWBIDMDNFZERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure combines a pyrrolidine ring, a sulfonamide group, and an ethanediamide moiety, which contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C19H26N4O3SC_{19}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 394.5 g/mol. The structure features:

  • Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.
  • Sulfonamide group : Known for its role in enhancing binding affinity to enzymes and receptors.
  • Ethylene diamine moiety : Provides additional sites for biological interaction.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. The sulfonamide group enhances its binding affinity, allowing it to act as an inhibitor in several pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes.
  • Receptor Modulation : It may also interact with transient receptor potential (TRP) channels, influencing pain perception and inflammatory responses.

Anti-inflammatory Properties

Research indicates that derivatives of sulfonamide compounds exhibit significant anti-inflammatory effects. For instance, studies on similar compounds have reported IC50 values indicating potent inhibition of COX-2 and TRPV1 receptors:

CompoundTargetIC50 Value (µM)
9aCOX-20.011
9bCOX-20.023
9aTRPV10.008
9bTRPV10.14

These findings suggest that this compound may exhibit similar properties, warranting further investigation.

Analgesic Effects

The compound's interaction with pain pathways through TRPV1 modulation suggests potential analgesic applications. In vivo studies have demonstrated that related compounds can alleviate pain induced by inflammatory agents.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonamide Group : Utilization of sulfonyl chlorides such as 2,5-dimethylbenzenesulfonyl chloride facilitates this step.
  • Coupling with Ethylene Diamine : Final coupling reactions yield the desired product.

Case Studies

Recent studies have explored the biological activity of structurally similar compounds, providing insights into their pharmacological potential:

  • A study on N-(benzene sulfonyl)acetamide derivatives revealed significant anti-inflammatory and analgesic properties, supporting the hypothesis that sulfonamide-containing compounds can effectively modulate inflammatory pathways .
  • Another investigation highlighted the pharmacokinetic profiles of related compounds, demonstrating high oral bioavailability and favorable clearance rates in animal models .

Scientific Research Applications

Medicinal Chemistry

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(furan-2-yl)ethyl]ethanediamide belongs to the class of sulfonamide compounds known for their diverse biological activities. Research indicates potential applications in:

  • Antibacterial and Antiviral Activities : The compound may exhibit inhibition against various bacterial strains and viruses due to its structural properties that allow interaction with biological targets such as enzymes or receptors.
  • Cytotoxicity Studies : Preliminary studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines (e.g., A549, HeLa, MCF-7). The structure-activity relationship analysis suggests that modifications in the chemical structure can enhance potency against these cells.

Material Science

In material science, the compound's unique molecular characteristics make it a candidate for developing new materials with specific properties. Its ability to participate in various chemical reactions allows for potential applications in creating polymers or other materials with enhanced functionalities.

Case Studies

  • Cytotoxic Evaluation : A study reported the synthesis of compounds similar to this compound. These compounds displayed significant cytotoxicity against cancer cell lines with IC50 values indicating stronger potencies compared to standard chemotherapeutic agents like 5-fluorouracil .
    CompoundCell LineIC50 (µM)Comparison
    6jMCF-74.50> 5-FU (6.08)
    6kA5493.22~ 5-FU (3.77)
  • Enzyme Inhibition Studies : Research has indicated that sulfonamide derivatives can inhibit specific enzyme activities linked to various diseases, highlighting their potential therapeutic roles in treating conditions like bacterial infections or cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(furan-2-yl)ethyl]ethanediamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves sequential coupling of the pyrrolidine-sulfonyl and furan-ethyl moieties to the ethanediamide backbone. Key steps include:

  • Step 1 : Formation of the 2,5-dimethylbenzenesulfonyl-pyrrolidine intermediate via sulfonylation of pyrrolidine under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .
  • Step 2 : Alkylation of the pyrrolidine nitrogen with a bromomethyl or chloromethyl group, followed by coupling to the ethanediamide core using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to achieve >95% purity. Inert atmospheres (N₂/Ar) are critical to prevent oxidation of the furan ring .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at pyrrolidine N1, furan C2 ethyl linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak matching C₂₃H₂₉N₃O₅S) .
  • HPLC-PDA : For purity assessment, using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparison to controls like ciprofloxacin .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases, given structural similarities to sulfonamide inhibitors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzene ring or pyrrolidine) influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations (e.g., 2,4-dimethyl vs. 2,5-dimethyl sulfonyl groups) and compare bioactivity. For example:
  • Analog 1 : Replace 2,5-dimethylbenzenesulfonyl with 4-methylbenzenesulfonyl.
  • Analog 2 : Substitute furan-ethyl with thiophene-ethyl.
  • Evaluation : Test analogs in parallel using standardized assays (e.g., IC₅₀ in enzyme inhibition). Data from similar compounds suggest that bulkier substituents reduce solubility but enhance target binding .

Q. What molecular targets or pathways are implicated in its mechanism of action?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or histone deacetylases (HDACs), leveraging the sulfonamide group’s affinity for zinc ions in active sites .
  • Proteomic Profiling : SILAC-based mass spectrometry to identify proteins with altered expression levels in treated vs. untreated cells .

Q. How can contradictory data on its cytotoxicity and antimicrobial efficacy be resolved?

  • Methodology :

  • Dose-Response Refinement : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Membrane Permeability Assays : Use Caco-2 cell monolayers or artificial membranes to assess whether bioavailability differences explain discrepancies .
  • Metabolite Analysis : LC-MS/MS to detect degradation products under assay conditions (e.g., furan ring oxidation) .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity studies?

  • Methodology :

  • Rodent Models : Intravenous/oral administration in mice to measure plasma half-life (t₁/₂), volume of distribution (Vd), and clearance rates. Include liver microsomal stability assays to predict metabolic pathways .
  • Toxicogenomics : RNA sequencing of liver/kidney tissues to identify off-target gene expression changes .

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